molecular formula C20H22ClFN2OS B2664231 2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone CAS No. 2034522-20-6

2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone

Cat. No.: B2664231
CAS No.: 2034522-20-6
M. Wt: 392.92
InChI Key: GFDHNHCXJABCGB-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that combines a chlorofluorophenyl group with a thienopyridine and piperidine moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the thienopyridine core. This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the chlorofluorophenyl group through a Friedel-Crafts acylation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Industry: Its chemical properties could be exploited in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone
  • 2-(2-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone stands out due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy and selectivity in various applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2OS/c21-17-2-1-3-18(22)16(17)12-20(25)23-8-4-15(5-9-23)24-10-6-19-14(13-24)7-11-26-19/h1-3,7,11,15H,4-6,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDHNHCXJABCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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